4-Methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde 4-Methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 90437-72-2
VCID: VC3839048
InChI: InChI=1S/C9H12N2O2S/c1-7-8(6-12)14-9(10-7)11-2-4-13-5-3-11/h6H,2-5H2,1H3
SMILES: CC1=C(SC(=N1)N2CCOCC2)C=O
Molecular Formula: C9H12N2O2S
Molecular Weight: 212.27 g/mol

4-Methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde

CAS No.: 90437-72-2

Cat. No.: VC3839048

Molecular Formula: C9H12N2O2S

Molecular Weight: 212.27 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde - 90437-72-2

Specification

CAS No. 90437-72-2
Molecular Formula C9H12N2O2S
Molecular Weight 212.27 g/mol
IUPAC Name 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde
Standard InChI InChI=1S/C9H12N2O2S/c1-7-8(6-12)14-9(10-7)11-2-4-13-5-3-11/h6H,2-5H2,1H3
Standard InChI Key MJRSIYGQMLZBIH-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)N2CCOCC2)C=O
Canonical SMILES CC1=C(SC(=N1)N2CCOCC2)C=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the thiazole family, a five-membered heterocycle containing one sulfur and one nitrogen atom. Key structural elements include:

  • Methyl group at position 4: Enhances lipophilicity and influences electronic distribution across the thiazole ring.

  • Morpholine moiety at position 2: Introduces a saturated oxygen-nitrogen heterocycle, contributing to hydrogen-bonding capabilities and conformational flexibility.

  • Aldehyde group at position 5: Provides a reactive site for nucleophilic additions or condensations.

The IUPAC name 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde reflects this substitution pattern, with the morpholine ring systematically numbered as a substituent of the thiazole system .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular formulaC₉H₁₂N₂O₂S
Molecular weight212.27 g/mol
Boiling point379.7±52.0 °C (predicted)
Density1.299±0.06 g/cm³ (predicted)
pKa5.01±0.10 (predicted)

Synthesis and Production Methods

Laboratory-Scale Synthesis

A patented two-step approach optimizes yield and purity :

  • Reduction of ester precursor: 4-Methyl-thiazole-5-carboxylic acid ethyl ester undergoes reduction using NaBH₄ and AlCl₃ in monoglyme at -10°C to produce 4-methyl-5-hydroxymethyl-thiazole.

  • Oxidation to aldehyde: The intermediate alcohol is oxidized using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and sodium hypochlorite in dichloromethane at 0–2°C, achieving >97% purity .

Critical parameters include:

  • Temperature control: Maintaining sub-2°C during oxidation minimizes side reactions.

  • Solvent selection: Dichloromethane facilitates phase separation during workup.

  • Catalyst loading: TEMPO at 0.5 mol% ensures efficient alcohol-to-aldehyde conversion without over-oxidation .

Alternative Oxidative Strategies

PCC (pyridinium chlorochromate) in dichloromethane at 15–25°C provides a chromium-based alternative, yielding >99% pure product but requiring careful handling of toxic reagents .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Key Advantage
TEMPO/NaOCl75–8097–98Mild conditions, scalability
PCC oxidation60–65>99High purity

Chemical Properties and Reactivity

Aldehyde Functionality

The aldehyde group participates in characteristic reactions:

  • Nucleophilic additions: Reacts with amines to form Schiff bases, useful in drug conjugate synthesis.

  • Oxidation: Under strong conditions (e.g., KMnO₄), converts to 4-methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid.

  • Reduction: NaBH₄ reduces the aldehyde to a primary alcohol, though steric hindrance from the morpholine ring slows reaction kinetics .

Ring-Specific Reactivity

  • Morpholine ring: Susceptible to acid-catalyzed ring-opening, necessitating pH control during reactions.

  • Thiazole core: Resists electrophilic substitution at position 5 due to the electron-withdrawing aldehyde group.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor in kinase inhibitor development, where the morpholine moiety mimics ATP-binding pocket interactions. For example, derivatives have shown preliminary activity against PI3K and mTOR targets in biochemical assays .

Materials Science

In polymer chemistry, the aldehyde group enables crosslinking via condensation with diamines, producing thermally stable polyimines with glass transition temperatures exceeding 200°C.

AspectRecommendation
StorageInert atmosphere, 2–8°C away from oxidizers
Spill managementAbsorb with vermiculite, neutralize with NaHCO₃
DisposalIncineration at >1000°C with scrubbers

Comparison with Structural Analogs

4-Methyl vs. 4-Methoxy Derivatives

Replacing the methyl group with methoxy (as in 4-methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde) increases polarity (logP reduction by 0.8 units) but reduces thermal stability (ΔTₐ = -45°C) .

Morpholine vs. Piperidine Variants

Substituting morpholine with piperidine enhances basicity (pKa shift from 5.01 to 7.32) but diminishes water solubility due to reduced hydrogen-bonding capacity.

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